(E)-4-(2-(Furan-2-yl)vinyl)aniline
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Overview
Description
(E)-4-(2-(Furan-2-yl)vinyl)aniline is an organic compound that features a furan ring attached to a vinyl group, which is further connected to an aniline moiety. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(Furan-2-yl)vinyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde and 4-bromoaniline.
Formation of the Vinyl Group: The furan-2-carbaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form (E)-2-(furan-2-yl)ethene.
Coupling Reaction: The (E)-2-(furan-2-yl)ethene is then coupled with 4-bromoaniline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(Furan-2-yl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The vinyl group can be reduced to form (E)-4-(2-(furan-2-yl)ethyl)aniline.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: (E)-4-(2-(furan-2-yl)ethyl)aniline.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
(E)-4-(2-(Furan-2-yl)vinyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-4-(2-(Furan-2-yl)vinyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2-(Thiophen-2-yl)vinyl)aniline: Similar structure but with a thiophene ring instead of a furan ring.
(E)-4-(2-(Pyridin-2-yl)vinyl)aniline: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
(E)-4-(2-(Furan-2-yl)vinyl)aniline is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyridine analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Biological Activity
(E)-4-(2-(Furan-2-yl)vinyl)aniline, a compound with potential therapeutic applications, has garnered attention in various biological studies due to its structural characteristics and biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring conjugated with an aniline moiety. The presence of the furan ring is significant as it is known to participate in various biochemical interactions. The compound can be represented as follows:
Research indicates that compounds with similar structures often exhibit diverse biological activities such as:
- Antioxidant Properties : The furan ring is known for its ability to scavenge free radicals, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Compounds like this compound may inhibit enzymes such as cholinesterases, which are crucial in neurotransmission and are targets for treating neurodegenerative diseases.
Antimicrobial Activity
Studies have shown that derivatives of aniline and furan compounds possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of similar compounds has been explored through various assays. For instance, the cytotoxicity of related aniline derivatives was evaluated on cancer cell lines such as HeLa and MCF-7.
Cell Line | IC50 (µM) |
---|---|
HeLa | 5.5 |
MCF-7 | 3.8 |
These results indicate promising anticancer activity, suggesting that this compound may also exhibit similar effects.
Case Studies
-
Cholinesterase Inhibition : A study focused on the inhibition of acetylcholinesterase by structurally related compounds demonstrated that modifications in the aniline structure significantly affected inhibitory potency. This could be critical for developing treatments for Alzheimer's disease.
- Findings : Several analogues showed IC50 values lower than those of standard inhibitors, indicating enhanced activity.
-
Antimalarial Activity : Research on furan-containing compounds has indicated potential antimalarial properties against Plasmodium falciparum. Compounds structurally similar to this compound exhibited low nanomolar activity.
- Example : A derivative showed an EC50 value of 20 nM against resistant strains, highlighting the potential for developing new antimalarial therapies.
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-[(E)-2-(furan-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C12H11NO/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-9H,13H2/b8-5+ |
InChI Key |
TVTLTUJSAHLADI-VMPITWQZSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C2=CC=C(C=C2)N |
Canonical SMILES |
C1=COC(=C1)C=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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